3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)13-8-9-16(27-2)17(11-13)28-3)23-20-14-6-4-5-7-15(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFIRVBIXRMZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromeno-pyridinyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide, including benzamide backbones, methoxy substituents, or fused heterocyclic systems. Key comparisons are outlined below:
3,5-Dimethoxy-N-(4-Methoxyphenyl)-N-(2-Methylpyrimidin-5-yl)benzamide (Compound 22b)
- Structure : Features a 3,5-dimethoxybenzamide group linked to a pyrimidine ring and a 4-methoxyphenyl group.
- Key Differences: Lacks the chromenopyridine core, instead incorporating a pyrimidine ring. Additional methoxy group on the phenyl ring (4-methoxy vs. 3,4-dimethoxy in the main compound).
- Physicochemical Properties: IR data (1668 cm⁻¹, C=O stretch; 1544 cm⁻¹, aromatic C=C) confirms the benzamide and aromatic systems.
2,4-Dimethoxy-N-(3-Thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide (CAS: 863589-44-0)
- Structure : Contains a thiazolo[5,4-b]pyridine moiety linked to a 2,4-dimethoxybenzamide group.
- Key Differences: Substituted thiazole ring instead of chromenopyridine. Methoxy groups at positions 2 and 4 on the benzamide (vs. 3,4 in the main compound).
- Computational Data :
N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (Compound 3b)
- Structure: A pyrimido[4,5-d]pyrimidinone derivative with an acrylamide side chain.
- Key Differences: Complex dipyrimidine core instead of chromenopyridine. Acrylamide group enhances reactivity for covalent binding to targets.
- Pharmacological Relevance : Designed for kinase inhibition, leveraging the planar heterocyclic system.
3,4-Dimethoxy-N-{2-[3-(2-Pyridinyl)-1,2,4-Oxadiazol-5-yl]phenyl}benzamide (CAS: 1119413-67-0)
- Structure : Features an oxadiazole linker between the benzamide and pyridine groups.
- Key Differences: Oxadiazole ring introduces hydrogen-bond acceptor sites. Pyridine substituent at position 2 vs. chromenopyridine in the main compound.
- Drug-Likeness : TPSA ~110 Ų (similar to the main compound), suggesting comparable membrane permeability.
Comparative Data Table
Pharmacological and Structural Insights
- Chromenopyridine vs. Thiazolo/Pyrimidine Cores: The chromenopyridine system in the main compound offers a larger aromatic surface area for target binding compared to thiazolo or pyrimidine cores. Thiazolo and pyrimidine derivatives exhibit higher XlogP values (4.1 and 3.5, respectively), suggesting greater lipophilicity than the main compound (~3.8).
- Methoxy Substitution Patterns :
- Biological Target Potential: Thiazolo-pyridine derivatives (e.g., T60001 in ) target Sirtuin enzymes, while oxadiazole-containing compounds () are explored for kinase inhibition.
Biological Activity
3,4-Dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide (CAS Number: 851411-49-9) is a novel compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 390.39 g/mol. The compound features a complex structure that includes a chromeno-pyridine moiety, which is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O5 |
| Molecular Weight | 390.39 g/mol |
| CAS Number | 851411-49-9 |
1. Antioxidant Activity
Research indicates that compounds within the chromenopyridine class exhibit significant antioxidant properties. A study on related compounds showed that they can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
2. Antimicrobial Properties
Chromeno[4,3-b]pyridine derivatives have demonstrated notable antimicrobial activity. For instance, related compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth . The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli is an area of ongoing research.
3. Inhibition of Enzymes
The compound has been studied for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibition of MAO A and B is particularly notable, with some derivatives showing IC50 values in the low micromolar range (around 1 μM for MAO A), indicating strong potential for treating neurodegenerative disorders like Alzheimer’s disease .
Structure-Activity Relationships (SAR)
The biological activity of chromenopyridine derivatives is closely related to their structural features. Modifications at specific positions on the chromeno and pyridine rings can enhance or diminish their pharmacological effects. For example:
- Substituents at the 4-position : Methyl and methoxy groups have been shown to improve enzyme inhibition potency.
- Aromatic substitutions : Variations in the benzamide moiety can significantly affect the compound's interaction with target enzymes.
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of various chromenopyridine derivatives using DPPH radical scavenging assays. The results indicated that modifications at the 3 and 4 positions significantly enhanced antioxidant capacity compared to unsubstituted analogs.
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. The tested compounds exhibited varying degrees of inhibition, with some achieving MIC values as low as 10 μg/mL against resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
